molecular formula C20H19ClO3 B2465886 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate CAS No. 298216-01-0

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate

Cat. No.: B2465886
CAS No.: 298216-01-0
M. Wt: 342.82
InChI Key: UPALWHXSONULHH-KPKJPENVSA-N
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is a synthetic organic compound characterized by a phenyl pivalate core substituted with a 3-chlorophenyl acryloyl group. This compound is likely synthesized via Claisen-Schmidt condensation, a method widely used for α,β-unsaturated ketone formation .

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-20(2,3)19(23)24-17-10-8-15(9-11-17)18(22)12-7-14-5-4-6-16(21)13-14/h4-13H,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALWHXSONULHH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate typically involves the reaction of 3-chlorophenylacrylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

    Step 1: 3-Chlorophenylacrylic acid is reacted with pivaloyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is purified through recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, )
  • Core Structure: Isoindoline-1,3-dione (polar cyclic imide) vs. phenyl pivalate (non-polar ester).
  • Substituent : 4-Chlorophenyl acryloyl vs. 3-chlorophenyl acryloyl.
  • Impact : The 4-chloro substitution may alter electronic properties and binding interactions compared to the 3-chloro isomer. The isoindoline core increases polarity, reducing membrane permeability relative to the pivalate ester .
b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates ()
  • Core Structure : Carbamate group vs. pivalate ester.
  • Substituent: 3-Chlorophenylamino vs. 3-chlorophenyl acryloyl.
  • Impact : Carbamates are less lipophilic than pivalate esters. HPLC-derived log k values for chlorophenyl carbamates (e.g., log k = 2.1–3.8) suggest that replacing carbamate with pivalate would increase lipophilicity, enhancing passive diffusion .

Functional Group Variations

a) 3-Chlorophenyl pivalate ()
  • Structure : Lacks the acryloyl group but shares the pivalate ester and 3-chlorophenyl moiety.
  • Role : Likely a precursor in synthesizing the target compound. Its commercial availability (>95% purity) highlights the stability imparted by the pivalate group .
b) 99mTc-Labeled Dimethylamino-Substituted Acryloyl Derivatives ()
  • Structure: Contains a dimethylamino-phenyl acryloyl group conjugated to DTPA for radiolabeling.
  • Application: Designed for diagnostic imaging, unlike the target compound, which lacks chelating groups. Demonstrates how acryloyl substituents can be tailored for specific applications (e.g., radiopharmaceuticals vs. therapeutics) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituent Lipophilicity (log k or Predicted log P) Bioactivity/Application
Target Compound Phenyl pivalate 3-Chlorophenyl acryloyl High (predicted log P >4) Potential prodrug/therapeutic
4-Chlorophenyl isoindoline-1,3-dione (Cpd4) Isoindoline-1,3-dione 4-Chlorophenyl acryloyl Moderate (polar core) Cholinesterase inhibition*
3-Chlorophenyl pivalate Phenyl pivalate 3-Chlorophenyl High (log P ~3.5) Synthetic intermediate
4-Chloro-phenyl carbamates Carbamate 3-Chlorophenylamino Moderate (log k = 2.1–3.8) Antimicrobial activity*

*Bioactivity inferred from structural analogues; specific data for the target compound are unavailable.

Key Findings and Implications

Lipophilicity : The pivalate ester significantly enhances lipophilicity compared to carbamates or isoindoline cores, suggesting improved bioavailability.

Substituent Position : The 3-chlorophenyl group may offer distinct steric and electronic effects compared to 4-chloro or methoxy substituents, influencing target binding.

Synthetic Flexibility : The Claisen-Schmidt condensation allows modular substitution, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

Biological Activity

4-(3-(3-Chlorophenyl)acryloyl)phenyl pivalate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes an acrylate moiety and a chlorophenyl group, suggests it may possess diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a pivalate ester linked to an acrylamide derivative, which is known for its reactivity in biological systems. The presence of the chlorophenyl group may enhance its lipophilicity and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing acrylamide groups have shown efficacy against various cancer cell lines. In particular, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising cytotoxic effects .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. This interaction could lead to the modulation of apoptosis and cell proliferation pathways, which are critical in cancer biology.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of acrylamide compounds, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. The study reported a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Tables

Compound Biological Activity IC50 (µM) Target
This compoundAntimicrobial (S. aureus)32Bacterial cell wall synthesis
Anticancer (MCF-7 cells)15Apoptosis via caspase activation
Similar Acrylamide DerivativeAntimicrobial (E. coli)28Bacterial protein synthesis

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